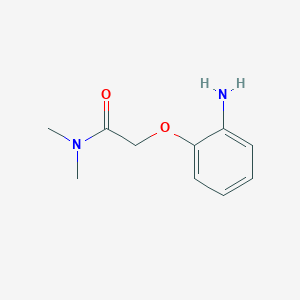

2-(2-Aminophenoxy)-N,N-dimethylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBZBCKHRHFKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 2 2 Aminophenoxy N,n Dimethylacetamide

Nucleophilic Character of the Amine and Ether Linkages

The presence of lone pairs of electrons on both the nitrogen of the amino group and the oxygen of the ether linkage confers nucleophilic properties to 2-(2-aminophenoxy)-N,N-dimethylacetamide.

Primary Aromatic Amine: The primary amino (-NH₂) group is the most significant nucleophilic center in the molecule. The lone pair of electrons on the nitrogen atom is available to attack electrophilic species. Its nucleophilicity is slightly diminished compared to aliphatic amines because the lone pair can be delocalized into the aromatic π-system. However, it readily participates in reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

Amide Group Reactivity: Hydrolysis Pathways

The N,N-dimethylacetamide group is relatively stable but can undergo hydrolysis under either acidic or basic conditions, cleaving the amide bond. wikipedia.org The reactions are generally slow and often require elevated temperatures. masterorganicchemistry.com

Base-Catalyzed Hydrolysis: Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. pearson.com This forms a tetrahedral intermediate which then collapses, eliminating the dimethylamide anion. The dimethylamide anion is a very strong base and subsequently deprotonates the newly formed carboxylic acid. This acid-base reaction drives the equilibrium towards the products, resulting in the formation of a carboxylate salt and dimethylamine. This process is generally less efficient than acid-catalyzed hydrolysis and requires more forcing conditions, such as prolonged heating with a strong base like sodium hydroxide. masterorganicchemistry.comlibretexts.org

| Condition | Catalyst/Reagent | Key Steps | Products | Relative Rate |

|---|---|---|---|---|

| Acidic | H₃O⁺ (e.g., HCl, H₂SO₄) | 1. Protonation of carbonyl oxygen 2. Nucleophilic attack by H₂O 3. Elimination of (CH₃)₂NH₂⁺ | 2-(2-aminophenoxy)acetic acid and Dimethylammonium salt | Generally faster |

| Basic | OH⁻ (e.g., NaOH, KOH) | 1. Nucleophilic attack by OH⁻ 2. Elimination of (CH₃)₂N⁻ 3. Deprotonation of carboxylic acid | Salt of 2-(2-aminophenoxy)acetic acid and Dimethylamine | Slower, requires heat |

Potential for Oxidation and Reduction Processes

The different functional groups within this compound allow for a range of oxidation and reduction reactions.

Oxidation: The primary aromatic amine is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to nitroso, nitro, or azo compounds, or may lead to the formation of complex polymeric materials. The N,N-dimethylacetamide moiety can also undergo oxidation, particularly at the methyl groups attached to the nitrogen, potentially leading to N-dealkylation and the formation of formaldehyde (B43269). nih.govrsc.org Strong oxidizing conditions could also lead to the cleavage of the aromatic ring or the ether linkage.

Reduction: The amide functional group is resistant to reduction but can be converted to a tertiary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield 2-(2-(2-aminophenoxy)ethyl)dimethylamine. The aromatic ring can also be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation under high pressure and temperature, though this is a difficult transformation. msu.edu

Complexation and Coordination Chemistry

This compound possesses multiple potential donor atoms—the amino nitrogen, the ether oxygen, and the amide carbonyl oxygen—making it an interesting ligand for coordination with metal ions. It can function as a multidentate ligand, forming stable chelate rings with metal centers.

Potential coordination modes include:

Bidentate N,O-chelation: The molecule can coordinate to a metal ion using the nitrogen of the amino group and the oxygen of the ether linkage, forming a stable six-membered chelate ring.

Bidentate N,O-chelation: Alternatively, coordination can occur through the amino nitrogen and the carbonyl oxygen of the amide group, which would form a seven-membered chelate ring.

Tridentate N,O,O-coordination: In some cases, the molecule could act as a tridentate ligand, coordinating through the amino nitrogen, the ether oxygen, and the amide oxygen, depending on the steric and electronic requirements of the metal ion.

The ability to form such complexes makes this compound a candidate for applications in areas such as catalysis, analytical chemistry, and materials science.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic substitution is strongly influenced by the two substituents: the amino group (-NH₂) and the 2-(dimethylcarbamoyl)methoxy group (-OCH₂CON(CH₃)₂).

Both substituents are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They achieve this by donating electron density to the ring through resonance. Both groups are also ortho, para-directors.

Amino Group (-NH₂): This is a very powerful activating group due to the ability of the nitrogen's lone pair to delocalize into the aromatic ring. It strongly directs incoming electrophiles to the positions ortho and para to it.

Alkoxy-derived Group (-OCH₂CON(CH₃)₂): The ether oxygen also donates electron density to the ring via resonance, making this an activating, ortho, para-directing group. Its activating effect is generally considered to be less powerful than that of the amino group.

Given the substitution pattern of this compound, the directing effects of the two groups must be considered together. The -NH₂ is at position 1 and the -OCH₂CON(CH₃)₂ is at position 2. The positions ortho and para to the powerful -NH₂ group are positions 3, 5, and the occupied position 6. The positions ortho and para to the -OCH₂CON(CH₃)₂ group are positions 3 and 5. Therefore, electrophilic attack is strongly favored at positions 3 and 5, with position 5 (para to the amino group) often being the most favored site due to reduced steric hindrance.

| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect | Relative Strength |

|---|---|---|---|---|

| Amino (-NH₂) | 1 | Strongly Activating | Ortho, Para | Very Strong |

| -OCH₂CON(CH₃)₂ | 2 | Activating | Ortho, Para | Moderate |

Despite a comprehensive search for scientific data pertaining to the chemical compound “this compound,” no specific experimental results for the advanced spectroscopic and structural characterization techniques outlined in the request could be located.

Searches for Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) and Raman spectroscopy data, Mass Spectrometry (MS) analysis, Elemental Analysis results, and X-ray Diffraction studies for this specific isomer did not yield any published findings. While information is available for related compounds, such as the 3-aminophenoxy and 4-aminophenoxy isomers, as well as the parent compound N,N-dimethylacetamide, this data is not applicable to the requested subject.

Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested, due to the apparent lack of available scientific literature and data for “this compound.”

Theoretical and Computational Investigations of 2 2 Aminophenoxy N,n Dimethylacetamide

Analysis of Intermolecular Interactions and Hydrogen Bonding

Further experimental and computational research is required to characterize the molecular properties and behavior of 2-(2-Aminophenoxy)-N,N-dimethylacetamide. Such studies would be essential to build a comprehensive scientific understanding of this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The conventional synthesis of 2-(2-aminophenoxy)-N,N-dimethylacetamide logically proceeds through a two-step sequence. The first step typically involves a Williamson ether synthesis, where the sodium salt of 2-nitrophenol (B165410) is reacted with 2-chloro-N,N-dimethylacetamide. masterorganicchemistry.comwikipedia.orgbartleby.comlibretexts.org The subsequent and crucial step is the reduction of the nitro intermediate, N,N-dimethyl-2-(2-nitrophenoxy)acetamide, to the target primary amine.

Future research is focused on developing more sustainable and efficient methodologies for this transformation. A key area of exploration is catalytic transfer hydrogenation (CTH) . researchgate.netmst.edu This technique offers a safer and more environmentally friendly alternative to classical reduction methods that use stoichiometric metal reductants or high-pressure hydrogen gas. rsc.orgscispace.com In CTH, hydrogen donors like formic acid, ammonium (B1175870) formate, or isopropanol (B130326) are used in the presence of a catalyst, often based on palladium, nickel, or iridium. researchgate.netrsc.orgacs.org

The advantages of pursuing these routes are summarized below:

| Methodology | Hydrogen Source/Reagent | Catalyst Example | Key Advantages |

| Classical Hydrogenation | H₂ Gas (High Pressure) | Pd/C | High atom economy, clean workup. |

| Catalytic Transfer Hydrogenation (CTH) | Formic Acid (HCOOH) | Pd Nanoparticles | Mild conditions, avoids high-pressure H₂, sustainable H-donor. researchgate.net |

| Catalytic Transfer Hydrogenation (CTH) | Isopropanol ((CH₃)₂CHOH) | [Ir(cod)Cl]₂/1,10-phenanthroline | Readily available H-donor, high functional group tolerance. rsc.org |

| Catalytic Transfer Hydrogenation (CTH) | Hydrazine Hydrate (N₂H₄·H₂O) | Ni/SiO₂ | Cost-effective metal catalyst, high chemoselectivity. mst.edu |

Sustainable approaches also extend to the ether synthesis step, exploring the use of greener solvents or phase-transfer catalysis to minimize waste and harsh conditions. nih.gov Furthermore, biocatalysis, which uses enzymes to perform chemical reactions, presents a frontier for producing such molecules in a highly efficient and sustainable manner. astrazeneca.comacs.org

In-depth Mechanistic Studies of Complex Transformations

The functional groups within this compound make it a candidate for several complex chemical transformations, which are areas ripe for detailed mechanistic investigation.

Oxidative Polymerization: Aromatic amines, including aminophenols, can undergo oxidative polymerization to produce conductive polymers with interesting electronic properties. researchgate.netresearchgate.netnih.govnih.govresearchgate.net The reaction typically proceeds via the formation of cation radicals, leading to head-to-tail coupling. researchgate.net For this compound, mechanistic studies would need to elucidate the regioselectivity of this coupling and the role of the ether and amide substituents on the electronic properties and structure of the resulting polymer. mdpi.comtandfonline.com

Intramolecular Cyclization: The ortho-positioning of the amine and phenoxy groups creates the potential for intramolecular cyclization reactions. Under oxidative conditions, 2-aminophenol (B121084) derivatives are known to cyclize to form phenoxazinone structures. rsc.orgscielo.org.mx Kinetic and spectroscopic studies could reveal the mechanism of this transformation, which is relevant to the synthesis of dyes and biologically active heterocyclic compounds. rsc.orgrsc.org

Benzoxazine (B1645224) Formation: As a primary amine, the compound can react with a phenol (B47542) and formaldehyde (B43269) in a Mannich condensation reaction. kpi.ua If the molecule were to react with itself or other phenols and formaldehyde, it could lead to the formation of complex oligomers or polymers containing benzoxazine rings, a class of high-performance thermosetting resins. wikipedia.orgnih.govacs.org Mechanistic studies would focus on the kinetics of ring formation and the subsequent ring-opening polymerization. acs.org

Integration with Advanced Computational Design Principles

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of this compound before engaging in extensive lab work. researchgate.netscispace.com

Future research will increasingly integrate these computational principles:

Molecular Geometry and Spectral Prediction: DFT calculations can determine the most stable three-dimensional conformation of the molecule, predicting bond lengths and angles. uomphysics.net Furthermore, vibrational frequencies can be calculated and compared with experimental FTIR and Raman spectra to confirm the structure. nih.govkaust.edu.sa

Electronic Properties Analysis: Frontier Molecular Orbital (HOMO-LUMO) analysis can predict the molecule's reactivity, electronic transitions, and kinetic stability. uomphysics.netresearchgate.net The energy gap between the HOMO and LUMO is a key parameter for understanding its potential in electronic materials.

Reaction Mechanism Simulation: Computational modeling can be used to map the potential energy surfaces of reactions, such as the cyclization or polymerization pathways mentioned previously. This allows for the calculation of transition state energies and reaction barriers, providing deep mechanistic insight that can guide the selection of optimal reaction conditions. nih.gov

Material Property Prediction: When considering the molecule as a monomer, computational models can predict the properties of the resulting polymers, such as their thermal stability, mechanical strength, and electronic characteristics.

A synergistic approach, where computational predictions guide experimental work, will accelerate the discovery and optimization of applications for this molecule. cambridge.orgresearchgate.netnih.gov

Expansion into Novel Non-Biological Material Applications

The structure of this compound makes it an attractive building block, or monomer, for the synthesis of advanced polymers.

High-Performance Polybenzoxazines: The primary amine functionality allows this molecule to be used in the synthesis of benzoxazine resins. Polybenzoxazines are known for their exceptional properties, including high thermal stability, low water absorption, excellent flame retardancy, and high char yield. kpi.ua Incorporating the flexible ether linkage and the polar amide group from the this compound monomer could impart unique properties such as improved processability or modified dielectric performance in the final thermoset material. nih.govacs.org

Conductive Polymers: As discussed, oxidative polymerization of the aminophenol moiety can lead to the formation of polyaniline-type derivatives. researchgate.netmdpi.com These materials are of interest for applications in sensors, antistatic coatings, and organic electronic devices. The specific substituents on this monomer would influence the final polymer's solubility, processability, and conductivity. tandfonline.com

Polyamides and Polyimides: The primary amine can also react with dicarboxylic acids or their derivatives to form specialty polyamides or polyimides. These classes of polymers are known for their excellent mechanical and thermal properties, and the specific structure of this monomer could be used to fine-tune these characteristics for specific applications.

Synergistic Approaches Combining Synthetic and Theoretical Chemistry

The most powerful paradigm for future research on this compound involves a close-knit synergy between synthetic, analytical, and theoretical chemistry. cambridge.orgresearchgate.net A hypothetical research workflow could illustrate this synergy:

Design (Theoretical): Computational DFT studies are first employed to predict the electronic properties of the monomer and the physical properties (e.g., thermal stability, band gap) of hypothetical polymers derived from it, such as a polybenzoxazine. nih.govresearchgate.netresearchgate.net

Synthesis (Synthetic): Guided by these predictions, sustainable synthetic routes, such as those employing catalytic transfer hydrogenation, are optimized to produce the high-purity monomer. researchgate.net The monomer is then polymerized under various conditions.

Characterization (Analytical): The synthesized monomer and polymers are thoroughly characterized using techniques like NMR, FTIR, and mass spectrometry. The polymer's thermal and mechanical properties are tested using TGA and DMA.

Feedback and Refinement (Synergistic): The experimental results are compared with the initial computational predictions. nih.gov Discrepancies are used to refine the theoretical models, leading to a more accurate understanding of the structure-property relationships. This improved model can then be used to propose new, second-generation monomers with enhanced properties, restarting the cycle of innovation.

This integrated approach ensures that research is not driven by trial and error but by rational design, accelerating the development of novel materials and applications based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Aminophenoxy)-N,N-dimethylacetamide, and what methodological considerations are critical for yield optimization?

The synthesis of structurally related acetamides involves multi-step reactions. For example, substituted phenols or N-phthaloylglycine derivatives are reacted with acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under basic conditions . Adapting this method, this compound could be synthesized via:

Amination : Reacting 2-aminophenol with a chloroacetyl-dimethylamine intermediate.

Coupling : Using a coupling agent like DCC/DMAP in anhydrous DMF to form the acetamide bond.

Key considerations include:

- Base selection : Potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate the phenolic hydroxyl group .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) to enhance reaction homogeneity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment and mass confirmation (expected [M+H]⁺ ~221.29 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Toxicity : While direct data on this compound is limited, N,N-dimethylacetamide (a structural analog) is classified as a Group 2B carcinogen (possibly carcinogenic to humans) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- Waste disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and intramolecular interactions of this compound?

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311G(d,p) level to study intramolecular hydrogen bonding between the amine and carbonyl groups (bond length ~2.0–2.5 Å) .

- Calculate Fukui indices to identify nucleophilic (amine group) and electrophilic (amide carbonyl) sites for reaction planning .

- MD Simulations : Simulate solvent effects (e.g., in DMSO) to assess conformational stability over 100 ns trajectories .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?

Conflicting solubility data may arise from impurities or polymorphic forms. To address this:

Re-measure solubility : Use gravimetric analysis in triplicate (e.g., saturate solvent, filter, evaporate, and weigh residue) .

Thermodynamic modeling : Apply the Modified Apelblat equation to correlate solubility with temperature (e.g., in ethanol, 298–318 K) .

Polymorph screening : Conduct slurry experiments in solvents like THF or ethyl acetate to isolate stable crystalline forms .

Q. How does the electronic structure of the 2-aminophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Resonance effects : The electron-donating amine group activates the phenoxy ring toward electrophilic substitution at the para position.

- Steric hindrance : Ortho-substitution on the phenoxy group may slow reactions at the acetamide carbonyl.

- Experimental validation : Perform kinetic studies using iodomethane as an alkylating agent in DMF, monitoring progress via TLC (Rf shift from 0.3 to 0.6) .

Q. What mechanistic insights explain the compound’s potential as a ligand in coordination chemistry?

- Donor sites : The amine (–NH₂) and carbonyl (C=O) groups can act as bidentate ligands.

- Complexation studies : React with Cu(II) acetate in methanol to form a blue complex (λmax ~600 nm). Characterize via UV-Vis and ESR spectroscopy (g⊥ ≈ 2.06, g∥ ≈ 2.25) .

Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) enhance mechanistic studies of this compound degradation pathways?

- Synthesis of labeled analogs : Use ¹⁵N-2-aminophenol in the synthetic route to track amine group participation in hydrolysis .

- LC-MS/MS analysis : Monitor degradation products (e.g., 2-aminophenol and dimethylacetamide) using MRM transitions (e.g., m/z 221 → 152 for the parent ion) .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Starting material | 2-Aminophenol | |

| Reagent | Chloroacetyl-dimethylamine | |

| Solvent | Anhydrous acetonitrile | |

| Temperature | 60°C, reflux | |

| Yield | 65–75% (after purification) |

Q. Table 2. Key Spectroscopic Data

| Technique | Signature | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.98 (s, 6H, N(CH₃)₂) | |

| FTIR | 1648 cm⁻¹ (C=O stretch) | |

| UV-Vis (MeOH) | λmax 275 nm (π→π* transition) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.